molecular formula C14H10N2O2Se2 B14514946 CID 78065252

CID 78065252

Cat. No.: B14514946
M. Wt: 396.2 g/mol
InChI Key: TWQFEAJBZKGPFK-UHFFFAOYSA-N
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Description

CID 78065252 (PubChem Compound Identifier 78065252) is a hypothetical compound inferred to belong to the oscillatoxin family based on structural analogs described in existing literature (e.g., oscillatoxin D, E, F, and their methylated derivatives) . While direct data on this compound is unavailable in the provided evidence, its classification within this family suggests it shares core structural features, such as a polyketide backbone with cyclic ether rings and variable substituents (e.g., methyl or hydroxyl groups).

Key inferred properties of this compound:

  • Molecular formula: Likely C₃₅H₅₄O₁₀ (based on oscillatoxin analogs) .
  • Molecular weight: ~650–700 g/mol.
  • Synthesis: Biosynthetically derived via modular polyketide synthase (PKS) pathways, as observed in related cyanobacterial metabolites .

Properties

Molecular Formula

C14H10N2O2Se2

Molecular Weight

396.2 g/mol

InChI

InChI=1S/2C5H5N.C4O2Se2/c2*1-2-4-6-5-3-1;5-1-2(6)4(8)3(1)7/h2*1-5H;

InChI Key

TWQFEAJBZKGPFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1(=C(C(=O)C1=O)[Se])[Se]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family (e.g., CID 101283546, CID 185389, CID 156582093, CID 156582092) provides a basis for comparative analysis. Below, CID 78065252 is compared to these analogs in terms of structural features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093)
Molecular Formula C₃₅H₅₄O₁₀ C₃₄H₅₂O₁₀ C₃₅H₅₄O₁₀ C₃₄H₅₀O₁₀
Molecular Weight (g/mol) ~670 628.75 642.78 626.73
Key Substituents Hydroxyl group Methyl, hydroxyl Additional methyl group Epoxide ring
Solubility in Water Low Insoluble Insoluble Slightly soluble
LogP (Lipophilicity) ~5.2 4.8 5.5 4.5

Analytical Differentiation

Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for distinguishing structural analogs. For example:

  • CID Fragmentation Patterns : Oscillatoxin D shows dominant fragments at m/z 455 and 301, while methylated analogs (e.g., CID 185389) exhibit shifts due to methyl group retention .
  • Collision Cross Section (CCS) : this compound may have a CCS of ~280 Ų (predicted via ion mobility spectrometry), differing from oscillatoxin D (265 Ų) due to substituent effects .

Research Findings and Implications

  • Neuropathic Pain : Oscillatoxin D’s Nav1.7 inhibition is being explored for chronic pain management .
  • Structural Optimization : Methylation (e.g., CID 185389) improves metabolic stability, suggesting this compound derivatives could enhance drug-like properties .
  • Environmental Impact : Oscillatoxins’ persistence in aquatic systems necessitates monitoring, with this compound likely posing similar ecological risks .

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